molecular formula C10H14O B12975093 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one

Cat. No.: B12975093
M. Wt: 150.22 g/mol
InChI Key: JBVPKJLQZCENCU-UHFFFAOYSA-N
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Description

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, commonly known as Isopiperitenone and identified by CAS Number 529-01-1, is a monoterpenoid cyclohexenone with significant utility in both industrial and discovery research contexts. This compound, with the molecular formula C10H14O and an average mass of 150.22 g/mol, is recognized for its sweet, herbal, and fruity odor profile, classifying it as a valuable flavor and fragrance agent . Beyond its organoleptic properties, Isopiperitenone serves as a critical synthetic intermediate in medicinal chemistry. It is a key precursor in the stereoselective synthesis of complex, bioactive molecules. Notably, research and patents describe its use in the preparation of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol and its subsequent epoxide derivatives . These compounds have demonstrated high antiparkinsonian and anticonvulsant (antiepileptic) activities in animal models, positioning Isopiperitenone as a valuable building block for neuroscience and drug discovery research . The compound allows researchers to explore structure-activity relationships and develop novel therapeutic candidates for neurological disorders. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3

InChI Key

JBVPKJLQZCENCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(=O)C1)C(=C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins from naturally abundant monoterpenes such as (−)-verbenone or α-pinene, which are commercially available and cost-effective starting materials. These precursors undergo functional group transformations including dihydroxylation, epoxidation, and selective oxidation to yield the target cyclohexenone structure.

Multi-Step Synthesis from (−)-Verbenone

A well-documented synthetic route involves the following key steps:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Dihydroxylation (−)-Verbenone, OsO4 or equivalent oxidant Moderate Produces (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin)
2 Acetylation Acetic anhydride, reflux High Converts diol to diacetate derivative
3 Epoxidation Sodium tert-butoxide in toluene, reflux 2 h 78% Epoxide formation from diacetate intermediate
4 Further functionalization Various nucleophiles (amines, thiols) Variable Enables synthesis of derivatives with biological activity

This sequence yields the cyclohexenone core with the desired methyl and isopropenyl substituents, with overall yields depending on purification and reaction optimization.

Synthesis via α-Pinene Derivatives

An alternative approach uses α-pinene as the starting material:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Conversion to cyclohex-3-en-1,2-diol α-Pinene, meta-chloroperbenzoic acid (m-CPBA), NaHCO3, CH2Cl2, 0 °C to 4 °C, 7 days Moderate Epoxidation and dihydroxylation to form 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1,2-diol
2 Purification Silica gel column chromatography - Separation of diol and by-products

This method involves long reaction times and careful temperature control to achieve selective oxidation and diol formation.

Functionalization of the Cyclohexenone Core

The prepared 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be further functionalized:

  • Epoxidation of the diol intermediate to form epoxides, which serve as versatile intermediates for nucleophilic ring-opening reactions.
  • Nucleophilic substitution with amines or thiols to introduce N- or S-functional groups, enhancing biological activity.
  • Bromination at the allylic position followed by substitution reactions to yield various derivatives.

These transformations are typically carried out under mild conditions with reagents such as sodium tert-butoxide, potassium carbonate, and nucleophiles in solvents like ethanol or methanol.

Detailed Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield (%) Reference
Epoxidation of diol (from α-pinene) m-CPBA (70-75%), NaHCO3, CH2Cl2, 0 °C to 4 °C, 7 days 26% (based on reacted diol)
Synthesis of Prottremin (diol) From (−)-verbenone, multi-step, total yield 23% 23% total
Epoxide formation from diacetate Sodium tert-butoxide, toluene, reflux 2 h 78%
Nucleophilic substitution (amine) 1-(4-Isopropylbenzyl)piperazine, K2CO3, EtOH, reflux 8 h 48%
Bromination of diol N-Bromosuccinimide, (t-BuO)2, CH2Cl2, reflux 1.5 h 61%

Analytical Characterization

The synthesized compounds are characterized by:

Summary of Preparation Methods

Methodology Starting Material Key Reactions Advantages Limitations
From (−)-verbenone (−)-Verbenone Dihydroxylation, acetylation, epoxidation, nucleophilic substitution Access to stereochemically defined intermediates Moderate overall yield (23%)
From α-pinene α-Pinene Epoxidation, dihydroxylation Uses abundant natural monoterpene Long reaction times, moderate yields
Functionalization of diol Diol intermediates Bromination, nucleophilic substitution Versatile for derivative synthesis Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carvone

    Reduction: Dihydrocarveol

    Substitution: Allylic halides

Scientific Research Applications

Antiparkinsonian Activity

The primary application of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is in the treatment of Parkinson's disease. Various studies have demonstrated its efficacy as a potent antiparkinsonian agent.

Case Study: Efficacy in MPTP Models

Research has shown that derivatives of this compound exhibit significant antiparkinsonian activity in mouse models induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In these studies, the compound was found to restore locomotor and exploratory activities comparable to standard treatments like levodopa .

Table 1: Summary of Antiparkinsonian Activity in MPTP Models

CompoundModel UsedEfficacyReference
This compoundMPTP Mouse ModelSignificant recovery of locomotor activity
Derivative PA96MPTP Mouse ModelHigh anti-Parkinsonian effect
(1R,2R,6S)-IsomerMPTP Mouse ModelComparable to levodopa

Synthesis and Structural Variations

The synthesis of this compound and its derivatives often involves the introduction of various functional groups that can enhance or modify its pharmacological properties. For instance, the introduction of nitrogen-containing substituents at specific positions has been studied extensively to determine their impact on the compound's biological activity .

Table 2: Functional Group Variations and Their Effects

Functional GroupPositionEffect on Activity
HydroxyC9Essential for activity
ThioetherC9Maintains activity compared to parent compound
AminoC9Generally decreases activity

Broader Medicinal Applications

Beyond its antiparkinsonian effects, research indicates potential applications in treating other neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions such as epilepsy and other neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antiparkinsonian activity is attributed to its ability to modulate dopamine receptors and inhibit monoamine oxidase enzymes. This leads to an increase in dopamine levels in the brain, alleviating symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Piperitone (3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one)

Structural Differences :

  • Substituent : Piperitone has an isopropyl group at position 6 instead of a prop-1-en-2-yl group.
  • Functional Groups: Both compounds share a cyclohexenone backbone, but Piperitone lacks the diol groups present in Prottremin derivatives.

Physical Properties :

Property 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one Piperitone
Molecular Formula C10H14O C10H16O
Molecular Weight 150.22 g/mol 152.23 g/mol
Key Functional Groups Cyclohexenone, prop-1-en-2-yl Cyclohexenone, isopropyl
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 (higher lipophilicity)

(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone

Structural Differences :

  • Substituents : A hydroxyl group at position 2 and an isopropyl group at position 4.
  • Stereochemistry : The (6R) configuration distinguishes it from the (1R,2R,6S) configuration of Prottremin derivatives.

Physical Properties :

Property This compound (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone
Molecular Formula C10H14O C10H16O2
Key Functional Groups Cyclohexenone, prop-1-en-2-yl Cyclohexenone, hydroxyl, isopropyl
Solubility Moderate in organic solvents Higher aqueous solubility due to hydroxyl group

Cannabidiol (CBD)

Structural Differences :

  • CBD contains a benzene-1,3-diol moiety instead of a cyclohexenone ring.
  • The terpene-derived side chain in CBD is longer (pentyl vs. prop-1-en-2-yl).

Epoxidiol (Metabolite of Prottremin)

Structural Differences :

  • Epoxidiol is an epoxide derivative of Prottremin, formed via metabolic oxidation.

Key Findings and Implications

Stereochemical Sensitivity : The (1R,2R,6S) configuration is indispensable for antiparkinsonian activity, as stereoisomers show reduced potency .

Functional Group Impact : Hydroxyl groups (e.g., in diol derivatives) improve BBB penetration and solubility but may increase metabolic liability .

Biological Activity

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, also referred to as Prottremine, is a monoterpenoid compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that are critical for its biological activity. The presence of two hydroxyl groups and two double bonds has been identified as essential for its antiparkinsonian effects. The compound exhibits a cyclohexene framework that contributes to its reactivity and interaction with biological targets.

Antiparkinsonian Activity

Research has demonstrated that this compound exhibits significant antiparkinsonian activity in various animal models. The compound's efficacy was assessed using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of PD, where it showed a pronounced ability to alleviate symptoms associated with dopamine neuron degeneration.

Key Findings:

  • Dose Response: Prottremine demonstrated an effective dose range of 20 mg/kg in alleviating PD symptoms, while derivatives like PA96 showed effects at lower doses (1 mg/kg) .
  • Mechanism of Action: The compound appears to exert its effects through inhibition of monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of dopamine .

Toxicity Profile

The toxicity of this compound has been evaluated with an LD50 value reported at 4250 mg/kg, indicating a relatively low toxicity profile compared to other compounds .

Research Studies and Case Studies

StudyFocusFindings
Study 1 Antiparkinsonian ActivityDemonstrated significant improvement in motor function in MPTP-treated mice.
Study 2 Mechanism of ActionIdentified inhibition of MAO-B as a key mechanism contributing to neuroprotection.
Study 3 Derivative AnalysisShowed that modifications at the allyl position can enhance biological activity while retaining the essential functional groups.

Synthesis and Derivatives

The synthesis of Prottremine involves several steps that allow for the introduction of various functional groups. Researchers have synthesized numerous derivatives to explore their biological activities further. Modifications have included changes at the allyl position and variations in sulfur-containing substituents, which have been shown to enhance antiparkinsonian effects.

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